4-amino-5-[4-(3-chlorophenyl)piperazine-1-carbonyl]-N-methyl-1,2-thiazole-3-carboxamide
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Overview
Description
4-amino-5-[4-(3-chlorophenyl)piperazine-1-carbonyl]-N-methyl-1,2-thiazole-3-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities . The presence of a piperazine ring in its structure makes it a significant molecule in medicinal chemistry.
Preparation Methods
The synthesis of 4-amino-5-[4-(3-chlorophenyl)piperazine-1-carbonyl]-N-methyl-1,2-thiazole-3-carboxamide involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The protected piperazines formed are then deprotected using PhSH (thiophenol) followed by selective intramolecular cyclization . Industrial production methods may vary but generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
4-amino-5-[4-(3-chlorophenyl)piperazine-1-carbonyl]-N-methyl-1,2-thiazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-amino-5-[4-(3-chlorophenyl)piperazine-1-carbonyl]-N-methyl-1,2-thiazole-3-carboxamide involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors and enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives such as trimetazidine, ranolazine, and aripiprazole . These compounds share the piperazine ring but differ in their substituents and overall structure, leading to different biological activities and applications.
Properties
IUPAC Name |
4-amino-5-[4-(3-chlorophenyl)piperazine-1-carbonyl]-N-methyl-1,2-thiazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O2S/c1-19-15(23)13-12(18)14(25-20-13)16(24)22-7-5-21(6-8-22)11-4-2-3-10(17)9-11/h2-4,9H,5-8,18H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNFGMGOAMBXEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NSC(=C1N)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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